molecular formula C8H8Cl2O3S B14550971 4-Chlorophenyl 2-chloroethane-1-sulfonate CAS No. 61980-88-9

4-Chlorophenyl 2-chloroethane-1-sulfonate

Cat. No.: B14550971
CAS No.: 61980-88-9
M. Wt: 255.12 g/mol
InChI Key: YNRFBMZQIAYZPZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 2-chloroethane chain, which is further connected to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-chloroethane-1-sulfonate typically involves the reaction of 4-chlorophenol with 2-chloroethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 4-chlorophenol and 2-chloroethanesulfonyl chloride into a reactor, along with a base to maintain the pH. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-chloroethane-1-sulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonates, such as sulfonamides or sulfonate esters.

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Sulfides or thiols.

Scientific Research Applications

4-Chlorophenyl 2-chloroethane-1-sulfonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonation reactions.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-bromoethane-1-sulfonate
  • 4-Chlorophenyl 2-iodoethane-1-sulfonate
  • 4-Chlorophenyl 2-fluoroethane-1-sulfonate

Uniqueness

4-Chlorophenyl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile and the presence of both a chloro and sulfonate group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial chemistry.

Properties

CAS No.

61980-88-9

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

(4-chlorophenyl) 2-chloroethanesulfonate

InChI

InChI=1S/C8H8Cl2O3S/c9-5-6-14(11,12)13-8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

YNRFBMZQIAYZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)CCCl)Cl

Origin of Product

United States

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